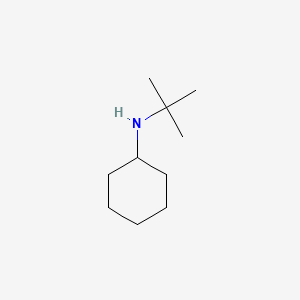

N-tert-Butylcyclohexylamine

Description

Contextual Significance in Organic Chemistry and Synthetic Methodology

N-tert-Butylcyclohexylamine serves as a notable compound in organic chemistry due to the influence of its sterically demanding tert-butyl group. This structural feature is a key determinant of its reactivity and applications. The bulkiness of the tert-butyl group can influence the stereochemical outcome of reactions and modulate the nucleophilicity of the amine. Its derivatives are utilized as intermediates in the synthesis of more complex molecules, including pharmaceuticals. ontosight.aicsic.es

In synthetic methodology, the compound's utility is explored in several contexts. The steric hindrance provided by the tert-butyl group can be advantageous in directing the regioselectivity of reactions and in the formation of specific isomers. mdpi.com Furthermore, this compound and its derivatives can act as ligands in the formation of coordination complexes and as templates in the synthesis of materials with specific structural properties. rsc.org For instance, it has been used in the preparation of heterometallic rings, where the alkylammonium cation acts as a template. rsc.org

The compound's basicity is another property of interest in organic synthesis. While it is a secondary amine, the steric bulk of the tert-butyl group can temper its nucleophilicity, making it a candidate for use as a non-nucleophilic base in certain applications where proton abstraction is desired without competing nucleophilic attack. wikipedia.org

Historical Perspectives and Foundational Studies

The Leuckart-Wallach reaction, discovered by Rudolf Leuckart and later extended by Otto Wallach in the late 19th century, provides a method for the reductive amination of ketones. alfa-chemistry.comwikipedia.orgnumberanalytics.com This reaction, which traditionally uses formic acid or its derivatives as both a reducing agent and a source of the amino group, could theoretically be adapted for the synthesis of this compound from cyclohexanone (B45756) and tert-butylamine (B42293). alfa-chemistry.commdpi.com

Another classical method, the Delépine reaction, reported by Marcel Delépine in 1895, offers a route to primary amines from alkyl halides via a hexamethylenetetramine salt. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com While this reaction is primarily for primary amines, the broader field of amine synthesis through alkylation of ammonia (B1221849) and amines is a cornerstone of organic chemistry. acs.org

A notable early publication from 1967 by J. R. Bull, D. G. Hey, G. D. Meakins, and E. E. Richards describes the preparation of N-aryl-4-t-butylcyclohexylamines. rsc.org This study involved the condensation of 4-tert-butylcyclohexanone (B146137) with various anilines to form anils, which were subsequently reduced with sodium borohydride (B1222165). rsc.org This work provides a significant historical data point in the synthesis and characterization of structurally related compounds, highlighting the long-standing interest in the chemistry of tert-butyl substituted cyclohexylamines.

Modern synthetic approaches to this compound commonly employ reductive amination of cyclohexanone with tert-butylamine in the presence of a reducing agent or the direct alkylation of cyclohexylamine (B46788) with a tert-butyl halide. ontosight.ai

Interactive Data Tables

Below are interactive tables summarizing key information about the chemical compounds mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-10(2,3)11-9-7-5-4-6-8-9/h9,11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEWAFVECQBILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199558 | |

| Record name | N-tert-Butylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51609-06-4 | |

| Record name | N-(1,1-Dimethylethyl)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51609-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051609064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-butylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving N Tert Butylcyclohexylamine

Established Synthetic Routes to N-tert-Butylcyclohexylamine

This compound, a secondary amine featuring both a cyclohexyl and a tert-butyl group attached to the nitrogen atom, can be synthesized through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired yield, and reaction conditions. Two prominent strategies include reductive amination and alkylation.

Reductive Amination Pathways (e.g., Cyclohexanone (B45756) with tert-Butylamine)

Reductive amination is a widely employed method for the synthesis of amines. google.com This process involves the reaction of a carbonyl compound, in this case, cyclohexanone, with an amine, tert-butylamine (B42293), in the presence of a reducing agent. ontosight.ai The initial reaction between the ketone and the primary amine forms a hemiaminal intermediate, which then dehydrates to form an imine. This imine is subsequently reduced to the final secondary amine product, this compound. rsc.org

Various reducing agents and catalysts can be employed for this transformation. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). google.com Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or rhodium, is also an effective method. google.commdma.ch For instance, the reductive amination of 4-tert-butylcyclohexanone (B146137) with ammonia (B1221849) using a rhodium or palladium catalyst has been shown to produce 4-tert-butylcyclohexylamine (B1205015) with high diastereoselectivity. google.com While this example illustrates the synthesis of a related primary amine, the fundamental principle of reductive amination is directly applicable to the synthesis of this compound from cyclohexanone and tert-butylamine.

A study on one-pot reductive aminations utilized an iron-based Lewis catalyst (Aquivion-Fe) to promote imine formation between various carbonyl compounds and amines, followed by reduction with NaBH4. unive.itunimi.it This method was successful for a range of substrates, including the reaction of benzaldehyde (B42025) with the sterically hindered tert-butylamine. unive.itunimi.it Although cyclohexanone was specifically mentioned with other amines like aniline, the protocol demonstrates a viable approach for hindered amines. unive.itunimi.it

| Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Product |

| Cyclohexanone | tert-Butylamine | Reducing Agent (e.g., NaBH4, H2/Pd/C) | This compound |

| 4-tert-Butylcyclohexanone | Ammonia | Rhodium or Palladium Catalyst | 4-tert-Butylcyclohexylamine |

Alkylation Strategies (e.g., Cyclohexylamine (B46788) with tert-Butyl Chloride)

Another fundamental approach to synthesizing this compound is through the N-alkylation of cyclohexylamine. ontosight.ai This method involves the reaction of cyclohexylamine with a tert-butylating agent, such as tert-butyl chloride. ontosight.ai The reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the cyclohexylamine attacks the electrophilic carbon of the tert-butyl halide. However, direct SN2 reaction with a bulky tertiary halide like tert-butyl chloride is generally disfavored due to steric hindrance, and elimination reactions can be a significant competing pathway. sciencemadness.org

A patented method describes the synthesis of this compound by the alkylation of cyclohexylamine with tert-butyl chloride, achieving a yield of 70%. google.com This process likely involves the use of a protective group strategy to facilitate the mono-alkylation and prevent over-alkylation or side reactions. google.com Another approach involves vapor-phase catalysis over γ-Al2O3, which has been shown to be effective for the N-alkylation of various amines with ethers, and mentions the formation of this compound as a product that is difficult to prepare by conventional methods. researchgate.net

| Reactant 1 | Reactant 2 | Reported Yield |

| Cyclohexylamine | tert-Butyl Chloride | 70% google.com |

| tert-Butylamine | Cyclohexyl Chloride | 89% google.com |

This compound as a Reagent and Catalyst in Organic Synthesis

Beyond its synthesis, this compound serves as a valuable compound in its own right, functioning as a non-nucleophilic organic base and participating in various catalytic processes.

Role as an Organic Base in Complex Chemical Preparations (e.g., Cephalosporin (B10832234) Antibiotic Synthesis)

In the synthesis of complex molecules like cephalosporin antibiotics, specific organic bases are often required to facilitate reactions or to isolate intermediates as salts. This compound has been cited in patent literature as an organic base used in the preparation of cephalosporin derivatives. google.comgoogle.comgoogleapis.com For example, in the synthesis of ceftriaxone, after a condensation reaction, the resulting aqueous solution is treated with a base selected from a group including dicyclohexylamine, diphenylamine, diisopropylamine, and this compound to form a precipitate. google.comgoogleapis.com This step is crucial for the purification and isolation of the cephalosporin intermediate. google.comgoogle.comgoogleapis.com The bulky nature of the tert-butyl and cyclohexyl groups renders the amine sterically hindered, making it a poor nucleophile but an effective base for proton abstraction without interfering with other functional groups in the complex antibiotic structure.

Participation in Catalytic N-Alkylation Reactions

The field of catalytic N-alkylation, particularly using alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, has gained significant attention. acs.orgacs.org This process involves the temporary oxidation of an alcohol to an aldehyde or ketone by a metal catalyst, followed by reductive amination with an amine and subsequent reduction of the imine intermediate by the catalyst, regenerating the catalyst and releasing water as the only byproduct. acs.org

While direct studies detailing this compound's role as a catalyst in these reactions are not prevalent, the reverse reaction—its synthesis via catalytic N-alkylation—is relevant. Catalytic systems, often based on iridium or ruthenium, are effective for the N-alkylation of amines with alcohols. acs.org For instance, the amination of phenols with cyclohexylamine over catalysts like Pd/C and Rh/C has been studied to produce N-cyclohexylaniline and dicyclohexylamine. mdpi.com The reactivity of different amines was explored, noting that bulky amines like tert-butylamine showed lower yields in these specific systems. mdpi.comcsic.es A novel method using γ-Al2O3 as a catalyst for the N-alkylation of amines with ethers has been developed, successfully producing compounds like this compound, which are challenging to synthesize via conventional alkylation with alcohols. researchgate.net

Enzymatic Synthesis and Biocatalytic Approaches (e.g., Reductive Amination by Imine Reductases)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Imine reductases (IREDs) are a class of enzymes that have emerged as powerful tools for the synthesis of chiral amines via asymmetric reductive amination. nih.govrsc.org These enzymes catalyze the reduction of an imine, formed in situ from a ketone and an amine, to produce a secondary or tertiary amine. rsc.orgresearchgate.net

Research into IREDs has demonstrated their capability to perform reductive aminations on a wide range of substrates, including the reaction of cyclohexanone with various amines. rsc.orgnih.gov Studies have screened panels of IREDs for their activity in the reductive amination of cyclohexanone with amines like butylamine (B146782) and aniline. nih.gov While full conversion was not always achieved, several enzymes showed significant activity, yielding products like N-butylcyclohexylamine. nih.gov The acceptance of sterically demanding amines by IREDs is an active area of research, with engineered enzymes showing promise for accommodating bulky nucleophiles. nih.gov The enzymatic synthesis of this compound represents a potential application of this technology, offering a sustainable route to this and other sterically hindered amines. nih.gov

| Catalytic Method | Substrates | Catalyst/Enzyme | Product | Key Finding |

| Organic Base Catalysis | 7-amino-3-{[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl}-3-cephem-4-carboxylic acid + Acylating Agent | This compound | Ceftriaxone Intermediate Salt | Used for purification and isolation of antibiotic intermediates. google.comgoogleapis.com |

| Vapor-Phase Catalytic N-Alkylation | Cyclohexylamine + Methyl tert-butyl ether | γ-Alumina (γ-Al2O3) | This compound | Effective for synthesizing sterically hindered amines not easily prepared by other methods. researchgate.net |

| Biocatalytic Reductive Amination | Cyclohexanone + Butylamine | Imine Reductase (IRED) | N-Butylcyclohexylamine | Demonstrates the potential of enzymes for synthesizing N-alkylated cyclohexylamines. nih.gov |

Derivatization Studies and Functional Group Transformations

This compound serves as a versatile intermediate in organic synthesis, with its secondary amine functionality providing a reactive site for numerous derivatization and functional group transformations. The steric bulk of the tert-butyl and cyclohexyl groups significantly influences its reactivity, often providing selectivity in chemical reactions. Research has focused on leveraging this structure to create a variety of derivatives, primarily through reactions at the nitrogen atom.

Amide Bond Formation (Amidation)

A primary route for the derivatization of this compound is through the formation of amide bonds. This transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or carboxylic acids. The classical approach involves the reaction of 4-tert-butylcyclohexylamine with benzoyl chloride in the presence of a base like triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct.

More advanced methods utilize coupling reagents to facilitate the reaction between the amine and a carboxylic acid. Reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are employed in solvents like dimethylformamide (DMF) to promote efficient amide bond formation at room temperature or under reflux. These methods have been successfully used to synthesize various N-[4-(alkyl)cyclohexyl]-substituted benzamides. lookchem.com

Interactive Data Table: Synthesis of N-tert-Butylcyclohexyl Benzamide Derivatives

| Reactant 1 | Reactant 2 | Reagents/Solvent | Product | Reference |

| 4-tert-Butylcyclohexylamine | Benzoyl Chloride | Pyridine or Triethylamine | N-(4-tert-Butylcyclohexyl)benzamide | |

| 4-tert-Butylcyclohexylamine | Benzoic Acid | HATU, 1-Methylmorpholine / DMF | N-(4-tert-Butylcyclohexyl)benzamide | |

| 4-tert-Butylcyclohexylamine | Benzoic Acid | DCC or EDC / DMF | N-(4-tert-Butylcyclohexyl)benzamide |

Imide Formation

The nucleophilic nature of the amine allows for its use in the synthesis of imides through condensation reactions with dianhydrides. A notable example is the reaction of 4-tert-butylcyclohexylamine with 1,4,5,8-naphthalene-tetracarboxylic dianhydride. This reaction leads to the formation of N1-(4-tert-butylcyclohexyl)-1,4,5,8-naphthalenetetracarboxylic-1,8-anhydride-4,5-imide, a key intermediate for creating more complex dimeric naphthalene (B1677914) diimides. lmaleidykla.lt This transformation highlights the utility of this compound in the development of materials for organic electronics. lmaleidykla.lt

Alkylation Reactions

This compound can be synthesized via N-alkylation. For instance, the reaction of tert-butylamine with cyclohexyl chloride yields this compound with a reported yield of 89%. google.com An alternative route is the reaction of cyclohexylamine with tert-butyl chloride, which produces the same product, albeit with a lower yield of 70%. google.com These reactions demonstrate standard nucleophilic substitution pathways to form the target secondary amine.

Reductive Amination

Reductive amination is a cornerstone method for synthesizing this compound and its analogues. The process typically involves the reaction of a ketone with an amine to form an intermediate imine, which is then reduced to the corresponding amine. The synthesis of 4-tert-butylcyclohexylamine can be achieved through the reductive amination of 4-tert-butylcyclohexanone with ammonia, using catalysts like rhodium or palladium. google.com Similarly, this compound can be prepared by reacting cyclohexanone with tert-butylamine in the presence of a reducing agent. ontosight.ai This methodology is highly versatile and has been explored using various catalysts and hydrogen sources. For example, the reductive amination of phenol (B47542) with butylamine to produce N-butylcyclohexylamine has been studied using Pd/C catalysts. mdpi.com

Mechanistic Investigations of Reactions Involving N Tert Butylcyclohexylamine

Catalytic Reaction Mechanisms and Kinetic Analysis

The catalytic transformation of N-tert-Butylcyclohexylamine, particularly in amination and N-alkylation reactions, is a subject of significant academic and industrial interest. Understanding the underlying mechanisms and kinetics is crucial for optimizing reaction conditions and catalyst design.

The catalytic amination of phenols to produce N-aryl amines is a pivotal reaction in organic synthesis. While direct studies on the amination of phenols with this compound are not extensively detailed in the reviewed literature, the mechanism can be inferred from studies on similar systems, such as the reductive amination of phenolics with cyclohexylamine (B46788). mdpi.com

The reaction pathway is believed to proceed through a multi-step mechanism. mdpi.com Initially, the phenolic compound undergoes hydrogenation on the catalyst surface to form a cyclohexanone (B45756) intermediate. This is followed by the condensation of the cyclohexanone with the amine, in this case, this compound, to form an iminium intermediate. The final step involves the hydrogenation of this imine to yield the corresponding N-substituted cyclohexylamine derivative. mdpi.com

Kinetic analyses of analogous systems have revealed fractional reaction orders with respect to the hydrogen concentration, typically between 0.4 and 0.7, which is indicative of the dissociative adsorption of hydrogen on the catalyst surface. mdpi.com The reaction order for the phenolic compound is generally found to be between 1 and 1.8, suggesting its direct involvement in the hydrogenation step. mdpi.com For the amine, a reaction order of around 0.4 suggests that it is an abundant species on the catalyst surface during the reaction. mdpi.com

The apparent activation energies for such amination reactions are influenced by the choice of catalyst, with values of 37 kJ/mol reported for Pd/C and 10 kJ/mol for Rh/C in the amination of phenol (B47542) with cyclohexylamine. mdpi.com The steric hindrance imposed by the tert-butyl group in this compound would likely influence the kinetics of the condensation and hydrogenation steps, potentially leading to different reaction rates and selectivities compared to less hindered amines.

Table 1: Postulated Kinetic Parameters in the Amination of Phenols with this compound (Inferred from Analogous Systems)

| Reactant/Parameter | Inferred Reaction Order | Mechanistic Implication |

|---|---|---|

| Hydrogen | 0.4 - 0.7 | Dissociative adsorption on the catalyst surface. |

| Phenolic Compound | 1.0 - 1.8 | Direct participation in the initial hydrogenation step. |

| This compound | ~0.4 | Abundant species on the catalyst surface. |

The "hydrogen borrowing" or "hydrogen autotransfer" methodology represents an atom-economical and environmentally benign approach to N-alkylation, utilizing alcohols as alkylating agents with the liberation of water as the only byproduct. organic-chemistry.orgresearchgate.netthieme-connect.de This process is typically catalyzed by transition metal complexes, with ruthenium-based catalysts being particularly effective. organic-chemistry.orgnih.gov

The generally accepted mechanism for the N-alkylation of amines via hydrogen borrowing involves a sequence of steps:

Dehydrogenation: The alcohol is first dehydrogenated by the metal catalyst to form the corresponding aldehyde or ketone. The hydrogen is temporarily stored on the catalyst as a metal hydride. organic-chemistry.org

Condensation: The in situ generated carbonyl compound then reacts with the amine (this compound) to form a Schiff base or enamine intermediate.

Reduction: The intermediate is subsequently reduced by the metal hydride, regenerating the active catalyst and yielding the N-alkylated amine. organic-chemistry.org

Mechanistic studies have suggested that the aldehyde intermediate formed during the alcohol dehydrogenation can dissociate from the metal complex before reacting with the amine. organic-chemistry.org The steric bulk of this compound would likely play a significant role in the condensation step, potentially requiring more forcing reaction conditions or leading to lower reaction rates compared to less hindered amines.

The choice of catalyst and support material is critical in directing the outcome of amination reactions. For the reductive amination of phenols, catalysts such as palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) have been shown to be effective. mdpi.com The nature of the active metal site influences the catalytic activity and selectivity. For instance, Rh/C has been observed to have a limited dehydrogenation capacity compared to Pd/C at higher temperatures. mdpi.com

In the context of reductive amination of carbonyl compounds to form sterically hindered amines, palladium-based catalysts, particularly those containing hydroxyl groups like Pd(OH)₂, have demonstrated high efficacy. mdpi.com The hydroxyl groups are proposed to play a crucial role in facilitating both the formation of the imine intermediate and the subsequent reduction of the C=N bond by mediating proton transfer between molecules. mdpi.com

The support material can also significantly impact the catalytic performance. For instance, in the amination of cyclohexanol, nickel catalysts supported on materials like alumina (B75360) (Al₂O₃) and carbon (C) have shown high conversion and selectivity, with the support influencing the catalyst's activity. researchgate.net The acidity of the support material can also play a pivotal role in certain amination reactions.

Stereoelectronic Effects and Conformational Control in Amine Reactivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons in orbitals on molecular properties and reactivity, are paramount in understanding the behavior of this compound. baranlab.org The interplay between the bulky tert-butyl and cyclohexyl groups dictates the molecule's preferred conformation and accessibility of the nitrogen lone pair, thereby controlling its reactivity.

The tert-butyl group, with its significant steric demand, generally prefers to occupy an equatorial position on the cyclohexane (B81311) ring to minimize unfavorable 1,3-diaxial interactions. This conformational preference, in turn, influences the orientation of the N-H bond and the nitrogen lone pair. The accessibility of the lone pair for nucleophilic attack or protonation is a key determinant of the amine's reactivity. In reactions involving this compound, the steric hindrance around the nitrogen atom can significantly retard the rate of reactions that require nucleophilic attack by the amine.

Furthermore, stereoelectronic effects can influence the stability of transition states. For instance, in oxidation reactions of tertiary amines, selective deprotonation of an aminium radical intermediate can be controlled by stereoelectronic factors, where the orientation of the C-H bond relative to the singly occupied molecular orbital on nitrogen dictates the ease of hydrogen atom abstraction. northwestern.edu While this compound is a secondary amine, similar principles would apply to its radical cation in relevant reactions.

Proton Exchange Mechanisms and Chemical Kinetics in Amine Systems

Proton exchange in amine systems is a fundamental process that can occur through various mechanisms, including direct proton transfer and solvent-mediated pathways. The kinetics of proton exchange are highly dependent on the steric environment around the nitrogen atom and the nature of the solvent. For sterically hindered secondary amines like this compound, the rate of proton exchange is expected to be slower than for less hindered amines due to the reduced accessibility of the N-H proton and the nitrogen lone pair.

In reactions involving hindered amines, proton transfer can be a rate-determining step. For example, in the reaction of CO₂ with hindered amines, the nucleophilic attack of the amine on CO₂ is thought to require the catalytic assistance of a Brønsted base to facilitate proton transfer through a six-membered transition state. researchgate.net This highlights the importance of intermolecular proton transfer in overcoming the steric barriers associated with hindered amines.

Studies on the self-exchange reactions of free radicals derived from sterically hindered tertiary amines have shown that both electron and hydrogen self-exchange processes can be investigated. beilstein-journals.org These studies provide insights into the activation parameters and reorganization energies associated with these fundamental exchange reactions, which are relevant to understanding the broader reactivity of hindered amines.

This compound in Proton-Coupled Electron Transfer (PCET) Systems

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both an electron and a proton are transferred in a concerted or stepwise manner. acs.org PCET pathways are crucial in a variety of chemical and biological processes as they can circumvent high-energy intermediates that would be formed in separate electron transfer (ET) and proton transfer (PT) steps. acs.org

Recent research has highlighted the importance of PCET in the synthesis of hindered secondary amines. nih.govacs.org An electrochemical method for the synthesis of such amines has been developed, and mechanistic investigations based on DFT calculations, cyclic voltammetry, and NMR spectroscopy suggest the operation of a PCET mechanism. nih.govacs.orgresearchgate.net This process is proposed to involve a hetero-biradical cross-coupling of α-amino radicals and radicals derived from cyanoheteroarenes. researchgate.net The involvement of a PCET pathway provides a lower energy route for the formation of sterically congested C-N bonds.

The ability of this compound to participate in PCET reactions would be influenced by its redox potential and the pKa of its corresponding radical cation. The steric hindrance around the nitrogen center likely plays a role in modulating these properties and influencing the kinetics of the PCET process.

Advanced Spectroscopic and Structural Elucidation of N Tert Butylcyclohexylamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical and Conformational Analysis

NMR spectroscopy stands as a cornerstone in the detailed analysis of N-tert-butylcyclohexylamine, offering unparalleled insights into its conformational dynamics, the subtle differences between its stereoisomers, and the nature of its hydrogen bonding interactions.

High-resolution 1H and 13C NMR spectroscopy are powerful tools for elucidating the conformational equilibrium of this compound. The cyclohexane (B81311) ring predominantly exists in a chair conformation, which rapidly interconverts between two forms at room temperature. This process, known as ring inversion or chair-flipping, exchanges the axial and equatorial positions of the substituents.

In this compound, the bulky tert-butyl group has a strong preference for the equatorial position to minimize steric strain. Consequently, the conformational equilibrium is heavily skewed towards the conformer where the tert-butyl group is equatorial. The N-tert-butylamino group can be either axial or equatorial, leading to cis and trans isomers.

The conformational preference of the N-tert-butylamino group can be determined by analyzing the chemical shifts and coupling constants in the 1H and 13C NMR spectra.

1H NMR Spectroscopy : The chemical shift of the proton attached to the carbon bearing the amino group (the methine proton) is particularly informative. An axial proton typically resonates at a higher field (lower ppm) compared to an equatorial proton. Furthermore, the coupling constants (J-values) between the methine proton and the adjacent methylene (B1212753) protons are stereochemically dependent. Large coupling constants (typically 8-13 Hz) are observed for axial-axial couplings, while smaller coupling constants (2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial couplings. By analyzing the multiplicity and coupling constants of the methine proton signal, the predominant conformation can be assigned.

13C NMR Spectroscopy : The chemical shifts of the cyclohexane ring carbons are also sensitive to the conformation. The carbon atom bearing an axial substituent is typically shielded (resonates at a lower ppm) compared to when the substituent is equatorial, a phenomenon known as the gamma-gauche effect.

At low temperatures, the rate of chair-flipping can be slowed down sufficiently to observe the signals of both the axial and equatorial conformers separately in the NMR spectrum. This allows for the direct determination of the equilibrium constant and the free energy difference between the conformers.

Interactive Data Table: Representative 1H and 13C NMR Chemical Shifts for this compound Conformers

| Nucleus | Conformer with Axial N-tert-butylamino Group (Predicted) | Conformer with Equatorial N-tert-butylamino Group (Predicted) |

| 1H NMR | ||

| H-1 (methine) | ~2.8 - 3.2 ppm (broad) | ~2.4 - 2.7 ppm (multiplet) |

| Cyclohexyl Protons | ~1.0 - 2.0 ppm | ~1.0 - 2.0 ppm |

| tert-Butyl Protons | ~1.1 ppm (singlet) | ~1.1 ppm (singlet) |

| 13C NMR | ||

| C-1 (methine) | ~50 - 55 ppm | ~55 - 60 ppm |

| Cyclohexyl Carbons | ~20 - 40 ppm | ~25 - 45 ppm |

| tert-Butyl C (quat.) | ~50 ppm | ~50 ppm |

| tert-Butyl C (methyl) | ~28 ppm | ~28 ppm |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

NMR titration is a robust method for determining the pKa values of ionizable groups, providing insights into the relative acidity and basicity of stereoisomers. nih.govresearchgate.net The chemical shifts of nuclei proximate to a site of protonation are sensitive to the pH of the solution. nih.govsci-hub.se By monitoring the chemical shift of a specific proton or carbon as a function of pH, a sigmoidal titration curve can be generated, from which the pKa value can be accurately determined as the inflection point. nih.gov

For this compound, which exists as cis and trans stereoisomers, NMR titration can be employed to precisely determine the relative basicity of the nitrogen atom in each isomer. The stereochemistry of the N-tert-butylamino group (axial vs. equatorial) can influence its steric environment and solvation, leading to differences in basicity. Generally, cis isomers tend to be slightly more acidic (have a lower pKa) than their trans counterparts. geeksforgeeks.org

The experiment involves preparing a series of samples of the isolated stereoisomer at different pH values and recording their NMR spectra. The chemical shifts of the protons or carbons on the cyclohexane ring, particularly those alpha and beta to the nitrogen atom, are plotted against the measured pH. The resulting data are then fitted to the Henderson-Hasselbalch equation to extract the pKa value.

This technique is particularly advantageous as it is non-destructive and requires only small amounts of sample. nih.gov Furthermore, it can provide information on the site of protonation in molecules with multiple basic centers.

Isotopic perturbation of equilibrium is a subtle yet powerful NMR technique used to investigate the symmetry of hydrogen bonds. mdpi.com This method relies on the principle that isotopic substitution, typically of hydrogen with deuterium (B1214612), can slightly alter the equilibrium constant between two rapidly interconverting species. nih.gov This perturbation of the equilibrium results in small but measurable changes in the time-averaged chemical shifts of nearby nuclei, known as isotope shifts. huji.ac.il

In the context of this compound, this technique could be applied to study the symmetry of N-H···N hydrogen bonds in self-associated dimers or higher-order aggregates. If the hydrogen bond is symmetric, with the proton equally shared between the two nitrogen atoms, isotopic substitution at one of the nitrogen atoms (e.g., 15N labeling) or deuteration of the N-H proton would not be expected to cause a significant perturbation of the equilibrium.

However, if the hydrogen bond is asymmetric, representing a rapid tautomeric equilibrium between two forms where the proton is closer to one nitrogen than the other, isotopic substitution will favor one tautomer over the other. This perturbation of the equilibrium will lead to observable changes in the 13C or 15N chemical shifts. The magnitude and sign of these isotope shifts can provide detailed information about the geometry of the hydrogen bond and the shape of the potential energy surface for proton transfer. nih.govacs.org

Deuterium substitution at the N-H position leads to a one-bond isotope effect on the 15N chemical shift, which is sensitive to the hydrogen bonding environment. nih.govscispace.com These deuterium isotope effects on nitrogen chemical shifts can be a valuable probe for hydrogen bond strength and symmetry in amine systems. scispace.com

Two-dimensional exchange spectroscopy (2D-EXSY) is a powerful NMR technique for studying chemical exchange processes that occur on a timescale comparable to the spin-lattice relaxation time (T1). blogspot.comdocumentsdelivered.com This method is particularly well-suited for elucidating the kinetics of conformational exchange, such as the chair-flipping of the cyclohexane ring in this compound.

The 2D-EXSY pulse sequence is identical to the NOESY (Nuclear Overhauser Effect Spectroscopy) sequence. blogspot.com It generates a 2D spectrum where the diagonal peaks correspond to the resonances of the individual exchanging sites, and the off-diagonal cross-peaks indicate that chemical exchange is occurring between these sites.

For this compound at a low enough temperature to resolve the signals of the axial and equatorial conformers, a 2D-EXSY experiment would show cross-peaks connecting the corresponding proton or carbon signals of the two conformers. The intensity of these cross-peaks is proportional to the rate of exchange and the mixing time of the experiment.

By acquiring a series of 2D-EXSY spectra with varying mixing times, it is possible to quantitatively determine the rate constants for the forward and reverse exchange processes. From these rate constants, the activation parameters for the conformational interconversion, such as the Gibbs free energy of activation (ΔG‡), can be calculated. This provides valuable information about the energy barrier to ring inversion. nih.gov

Interactive Data Table: Hypothetical 2D-EXSY Data for Conformational Exchange of this compound

| Exchanging Nuclei | Diagonal Peak 1 (ppm) | Diagonal Peak 2 (ppm) | Cross-Peak Intensity (Arbitrary Units) at Mixing Time 't' |

| H-1 (axial) ↔ H-1 (equatorial) | 2.9 | 2.6 | 15 |

| C-2/6 (axial conformer) ↔ C-2/6 (equatorial conformer) | 33 | 38 | 12 |

| C-3/5 (axial conformer) ↔ C-3/5 (equatorial conformer) | 25 | 28 | 10 |

X-ray Crystallography of this compound Derivatives and Related Coordination Compounds

While obtaining single crystals of this compound itself suitable for X-ray diffraction can be challenging, its derivatives and coordination compounds provide a wealth of structural information. X-ray crystallography offers an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the precise conformation of the molecule.

For instance, the synthesis and crystallographic characterization of copper(II) or palladium(II) complexes with bulky amine ligands reveal important structural features. rsc.orgamanote.comresearchgate.netnih.gov The coordination environment around the metal center, the conformation of the chelate rings (if formed), and the packing of the complex molecules in the crystal lattice can all be precisely determined.

The analysis of the crystal structures of such complexes can provide insights into:

The preferred coordination number and geometry of the metal ion.

The conformation of the this compound ligand in the coordinated state, which may differ from its conformation in the free state.

The nature and extent of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing.

Vibrational Spectroscopy (IR and Raman) for Advanced Structural Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations of this compound, offering valuable information for structural characterization. thermofisher.com These two techniques are often complementary, as some vibrational modes may be more active in IR while others are more intense in Raman spectra. sapub.org

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The key functional groups in this compound give rise to characteristic absorption bands. The N-H stretching vibration of the secondary amine typically appears as a weak to medium band in the region of 3300-3500 cm-1. The C-H stretching vibrations of the cyclohexyl and tert-butyl groups are observed in the 2850-3000 cm-1 region. The N-H bending vibration is found around 1500-1600 cm-1, and the C-N stretching vibration appears in the 1000-1200 cm-1 range.

Raman Spectroscopy : Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds. For this compound, Raman spectroscopy is effective for observing the vibrations of the C-C bonds of the cyclohexane ring and the tert-butyl group.

The analysis of the vibrational spectra can also provide information about the conformation of the molecule. For example, the frequencies of certain vibrational modes, such as the C-H stretching and bending modes, can be sensitive to whether the substituent is in an axial or equatorial position.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm-1) | Raman Frequency (cm-1) |

| N-H Stretch | 3300 - 3500 (weak-medium) | 3300 - 3500 (weak) |

| C-H Stretch (alkyl) | 2850 - 3000 (strong) | 2850 - 3000 (strong) |

| N-H Bend | 1500 - 1600 (medium) | Weak |

| C-H Bend | 1350 - 1470 (medium) | 1350 - 1470 (medium) |

| C-N Stretch | 1000 - 1200 (medium) | 1000 - 1200 (weak) |

| C-C Stretch | Weak | 800 - 1200 (medium-strong) |

Note: The frequencies and intensities are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy in Paramagnetic Systems Involving this compound as a Ligand or Template

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of systems with unpaired electrons. This method provides detailed insights into the electronic structure and the local environment of paramagnetic centers. In the context of coordination chemistry, EPR spectroscopy is invaluable for characterizing paramagnetic metal complexes where ligands such as this compound can be utilized.

This compound, with its bulky tert-butyl and cyclohexyl groups, can act as a ligand, coordinating to a metal center through its nitrogen atom. The steric hindrance imposed by these bulky substituents can significantly influence the coordination geometry around the metal ion, which in turn affects the magnetic properties of the complex. When the central metal ion is paramagnetic (i.e., possesses one or more unpaired electrons), EPR spectroscopy can be employed to probe the resulting electronic and structural features.

A comprehensive search of scientific literature did not yield specific research articles detailing the use of this compound as a primary ligand in a paramagnetic complex that was subsequently characterized by EPR spectroscopy. However, based on established principles of EPR and studies of complexes with structurally similar bulky amine ligands, a hypothetical application of this technique can be described.

Principles of EPR Spectroscopy in Characterizing Metal Complexes

When a paramagnetic complex featuring this compound as a ligand is placed in a magnetic field, the unpaired electrons can align either with or against the field, creating two distinct energy levels. EPR spectroscopy measures the absorption of microwave radiation that induces transitions between these energy levels. The resulting EPR spectrum provides key parameters:

The g-factor: This dimensionless parameter is analogous to the chemical shift in NMR spectroscopy and is characteristic of the paramagnetic center and its electronic environment. Anisotropy in the g-factor (gx, gy, gz) provides information about the symmetry of the ligand field around the metal ion. For instance, a complex with axial symmetry would exhibit two distinct g-values (g∥ and g⊥), while a rhombic system would show three.

Hyperfine Coupling (HFC): This arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei, such as the central metal nucleus and the nitrogen nucleus of the this compound ligand. The hyperfine coupling constant (A) is a measure of the strength of this interaction and provides information about the delocalization of the unpaired electron onto the ligand, thus offering insights into the covalency of the metal-ligand bond.

Hypothetical EPR Study of a Copper(II) Complex with this compound

Consider a hypothetical square planar copper(II) complex, [Cu(this compound)4]2+. Copper(II) has a d9 electronic configuration with one unpaired electron, making it an ideal candidate for EPR studies. The EPR spectrum of such a complex in a frozen solution would be expected to exhibit features characteristic of an axial system.

The bulky nature of the this compound ligands would likely enforce a specific, and potentially distorted, geometry around the Cu(II) center. This distortion from an ideal square planar or octahedral geometry would be reflected in the g- and A-tensor values.

Table 1: Hypothetical EPR Parameters for a [Cu(this compound)4]2+ Complex

| Parameter | Hypothetical Value | Information Gleaned |

| g∥ | 2.25 | Indicates the degree of covalent character in the Cu-N bond and the energy of the d-d transitions. |

| g⊥ | 2.05 | Reflects the in-plane bonding characteristics. |

| A∥ (Cu) | 180 x 10-4 cm-1 | Provides information about the nature of the ground state and the extent of s-orbital contribution. |

| A⊥ (Cu) | 20 x 10-4 cm-1 | Complements the A∥ value in describing the hyperfine interaction. |

| AN (N) | 12 G | Superhyperfine coupling to the nitrogen nuclei of the ligands, indicating delocalization of the unpaired electron onto the this compound ligands. |

In this hypothetical scenario, the observation of superhyperfine coupling to the nitrogen atoms of the this compound ligands would provide direct evidence of the coordination of the amine to the copper center and would allow for the quantification of the spin density on the ligand.

While no specific research on the EPR spectroscopy of paramagnetic systems directly involving this compound as a ligand or template is currently available in the reviewed literature, the principles of the technique demonstrate its potential utility. Such studies would be valuable in understanding how the steric and electronic properties of this bulky amine influence the structure and reactivity of paramagnetic metal centers. Future research in this area could provide valuable data for the design of novel catalysts and magnetic materials.

Computational Chemistry and Theoretical Modeling of N Tert Butylcyclohexylamine

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of N-tert-Butylcyclohexylamine, offering a detailed picture of its geometry, conformational landscape, and spectroscopic characteristics.

Ab initio and Density Functional Theory (DFT) methods are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, these calculations are crucial for understanding the interplay between the bulky tert-butyl group and the flexible cyclohexyl ring.

Conformational analysis of this compound reveals the existence of several possible chair and boat conformers for the cyclohexane (B81311) ring, as well as different orientations of the N-H bond and the tert-butyl group. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can predict the relative energies of these conformers. The most stable conformer is typically the one that minimizes steric hindrance. For this compound, the chair conformation of the cyclohexane ring with the bulky tert-butylamino group in the equatorial position is expected to be the most energetically favorable, as this arrangement minimizes 1,3-diaxial interactions.

Table 1: Illustrative Relative Energies of this compound Conformers Calculated by DFT

| Conformer | N-tert-Butyl Group Position | Cyclohexane Ring Conformation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Chair | 0.00 |

| 2 | Axial | Chair | > 5.0 |

| 3 | - | Twist-Boat | Intermediate |

Note: The values presented are illustrative and represent typical energy differences for substituted cyclohexanes.

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. For this compound, PES mapping can be employed to investigate the rotational barriers around the C-N bond connecting the cyclohexyl ring and the tert-butyl group. By systematically rotating this bond and calculating the energy at each step, a profile of the rotational energy landscape can be generated. This analysis helps to identify the most stable rotational isomers (rotamers) and the energy barriers that separate them. The steric bulk of the tert-butyl group is expected to create significant rotational barriers, influencing the conformational flexibility of the molecule.

Quantum chemical calculations can predict various spectroscopic parameters, providing a powerful means to interpret experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. imist.ma For this compound, GIAO calculations can predict the 1H and 13C chemical shifts for each unique nucleus in the molecule. mdpi.comresearchgate.netresearchgate.net By comparing the calculated chemical shifts for different conformers with experimental NMR data, the predominant conformation in solution can be determined. These calculations are sensitive to the molecular geometry, and thus, accurate geometry optimization is a prerequisite for reliable NMR predictions.

Table 2: Illustrative Predicted 1H NMR Chemical Shifts for the Equatorial Conformer of this compound using the GIAO Method

| Proton | Predicted Chemical Shift (ppm) |

| N-H | ~1.5 - 2.5 |

| CH (cyclohexyl, attached to N) | ~2.5 - 3.0 |

| CH3 (tert-butyl) | ~1.0 - 1.2 |

| CH2 (cyclohexyl) | ~1.0 - 1.8 |

Note: These are representative chemical shift ranges and the actual values would depend on the specific computational level of theory and solvent effects.

Theoretical Studies of Reaction Pathways and Transition States (e.g., Optimization of Reaction Pathways)

Theoretical methods are invaluable for studying the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized. For instance, the oxidation of the amine group or reactions at the cyclohexane ring can be modeled.

Investigations of Non-Covalent Interactions and Their Influence on Molecular Conformation and Reactivity (e.g., London Dispersion)

Non-covalent interactions, such as van der Waals forces (including London dispersion), dipole-dipole interactions, and hydrogen bonding, play a crucial role in determining the structure, stability, and reactivity of molecules. nih.govrsc.org In this compound, intramolecular non-covalent interactions, particularly London dispersion forces between the bulky alkyl groups, can influence the preferred conformation. The large, polarizable tert-butyl group contributes significantly to these interactions.

Computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections (e.g., DFT-D3), can be used to quantify the strength and nature of these non-covalent interactions. nih.gov Understanding these weak forces is essential for accurately modeling the conformational preferences and intermolecular interactions of this compound, for example, in condensed phases or in complexes with other molecules.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with a solvent. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms in the system.

These simulations can reveal how the solvent influences the conformational equilibrium of the molecule, for example, by stabilizing certain conformers through hydrogen bonding or other intermolecular interactions. MD simulations can also be used to calculate various properties, such as diffusion coefficients and radial distribution functions, which describe the structuring of solvent molecules around the solute. While specific MD studies on this compound are not prevalent, simulations of related molecules like tert-butyl alcohol in aqueous solutions offer insights into the hydration properties and aggregation behavior of molecules with bulky hydrophobic groups. researchgate.netrsc.org

Role in Advanced Organic and Inorganic Materials Synthesis and Supramolecular Assemblies

Templating Agent in Supramolecular Chemistry and Coordination Polymer Design

In coordination chemistry, ligands incorporating the N-tert-butyl group have been shown to form discrete coordination complexes. For instance, 1-(4-(N-tert-Butyl-N-aminoxylphenyl))-1H-1,2,4-triazole has been used to create isostructural cyclic 2:2 dimeric complexes with various transition metals. This demonstrates the capacity of the tert-butyl group to influence the formation of specific, ordered metal-ligand assemblies. The steric demands of the N-tert-butylcyclohexylamine group can be expected to play a similar role in guiding the assembly of coordination polymers, preventing the formation of densely packed structures and favoring more open or specific framework topologies. The bulky substituent can effectively block certain coordination sites or dictate the angle of coordination, thereby templating the growth of a particular supramolecular architecture.

This compound as a Structural Motif in Complex Molecule Construction

The this compound framework is a valuable structural motif in the synthesis of complex molecules, most notably in the construction of urea-based macrocycles. The presence of the bulky N-substituent is a key factor in facilitating high-yield macrocyclization reactions.

Research into the formation of hindered urea (B33335) bonds (HUBs) has revealed that bulky N-substituents, such as the tert-butyl group, play a crucial role in promoting the formation of macrocycles over linear polymers. koreascience.krnih.govnih.gov This is attributed to a phenomenon known as "cis-urea preference," where the steric strain imposed by the bulky group forces the urea bond into a cis conformation. koreascience.kr This pre-organization of the linear precursor into a curved or bent conformation significantly favors the intramolecular ring-closing reaction required for macrocyclization. koreascience.kr

The dynamic nature of the hindered urea bond allows for a "self-correction" process, where kinetically formed linear oligomers can revert to their monomeric components and eventually form the thermodynamically favored macrocyclic product in near-quantitative yields. koreascience.krphenomenex.com This efficient macrocyclization has been demonstrated in the synthesis of various hindered urea macrocycles (HUMs) from diisocyanates and hindered diamines. koreascience.kr The bulky tert-butyl group not only provides kinetic control but may also contribute to the thermodynamic stabilization of the resulting macrocycle through weak association interactions. koreascience.krnih.gov

Furthermore, the tert-butyl group in these structures can be readily removed under acidic conditions, which eliminates the dynamicity of the hindered urea bond and stabilizes the final macrocyclic structure. koreascience.krnih.govnih.gov This "de-tert-butylation" strategy enhances the chemical stability and mechanical properties of materials incorporating these urea macrocycles. nih.gov

Table 1: Influence of N-tert-Butyl Group on Urea Macrocycle Synthesis

| Feature | Description | Reference |

| Hindered Urea Bond (HUB) | The bulky N-substituent renders the urea bond dynamic, allowing for reversible bond formation and breaking. | koreascience.krnih.gov |

| Cis-Urea Preference | Steric hindrance from the tert-butyl group favors a cis conformation of the urea bond, pre-organizing the molecule for cyclization. | koreascience.kr |

| High-Yield Macrocyclization | The combination of HUB dynamicity and cis-urea preference leads to near-quantitative yields of macrocycles. | koreascience.krphenomenex.com |

| Stabilization | The bulky group can be removed by acid to form a stable, non-dynamic urea bond in the final macrocycle. | koreascience.krnih.gov |

Strategies for Purification and Crystallization via Salt Formation

The basic nature of the amine group in this compound allows for the formation of salts with various acids. This property can be exploited for the purification and, in the case of chiral molecules, the resolution of enantiomers through the formation of diastereomeric salts with optically active acids. While specific literature detailing the resolution of this compound with optically active amino acid derivatives is scarce, the principles of chiral resolution via diastereomeric salt formation are well-established for amines.

The process involves reacting a racemic mixture of the amine with a single enantiomer of a chiral acid, often an amino acid derivative. This reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. Once a diastereomeric salt is isolated, the pure enantiomer of the amine can be recovered by treatment with a base.

The synthesis of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids has been reported, demonstrating the reactivity between tert-butylamine (B42293) functionalities and amino acids. This indicates the feasibility of forming salts between this compound and N-protected amino acids, which could serve as resolving agents. The choice of the optically active amino acid derivative and the crystallization solvent are crucial parameters that need to be optimized to achieve efficient separation of the diastereomeric salts.

This strategy of purification and chiral resolution via salt formation is a powerful tool in organic synthesis, enabling the preparation of enantiomerically pure compounds that are essential in various fields, including pharmaceuticals and materials science.

Advanced Analytical Research Techniques and Method Development Applied to N Tert Butylcyclohexylamine

Chromatographic Methodologies for Separation and Analysis of Amines (e.g., SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of a wide range of compounds, offering advantages over traditional liquid chromatography (LC) and gas chromatography (GC), such as faster separations and reduced organic solvent consumption. teledynelabs.comchromatographyonline.com For the analysis of amines like N-tert-Butylcyclohexylamine, which can be challenging due to their basic nature and potential for peak tailing on silica-based columns, SFC provides a valuable alternative. researchgate.netamericanpharmaceuticalreview.com

The development of a robust SFC method for this compound would involve a systematic evaluation of several key parameters to achieve optimal separation and peak shape.

Stationary Phase Selection: The choice of the stationary phase is a critical factor in SFC method development. waters.com While traditional silica (B1680970) and reversed-phase columns can be used, stationary phases with specific functionalities often provide better selectivity and peak shape for amines. For a sterically hindered secondary amine like this compound, a systematic screening of columns with different characteristics is recommended.

Mobile Phase Composition: The mobile phase in SFC typically consists of supercritical carbon dioxide (CO₂) and an organic co-solvent, often methanol. The proportion of the co-solvent is a primary determinant of analyte retention. waters.com To mitigate the basicity of the amine and its interaction with active sites on the stationary phase, the addition of additives to the mobile phase is often necessary. Basic additives like diethylamine (B46881) (DEA) or isopropylamine (B41738) (IPA) can improve peak shape by competing with the analyte for active sites. waters.com Conversely, acidic additives may be used to protonate the amine, altering its retention characteristics.

A hypothetical method development screening for the analysis of this compound could involve the parameters outlined in the following interactive table.

| Parameter | Screening Conditions | Rationale |

|---|---|---|

| Stationary Phase | 2-Ethylpyridine, Diol, Amino, C18 | Evaluate a range of polarities and interaction mechanisms. Phases with nitrogen heterocycles are often effective for amines. americanpharmaceuticalreview.com |

| Co-solvent | Methanol, Ethanol, Isopropanol | Assess the effect of co-solvent polarity and hydrogen bonding capability on retention and selectivity. |

| Additive | 0.1% Diethylamine, 0.1% Ammonium Hydroxide, 0.1% Trifluoroacetic Acid | Investigate the impact of basic and acidic additives on peak shape and retention. waters.com |

| Back Pressure | 100 bar, 150 bar, 200 bar | Higher back pressure increases fluid density and mobile phase strength, which can reduce retention times. afmps.be |

| Temperature | 30 °C, 40 °C, 50 °C | Temperature affects the density of the supercritical fluid and can influence selectivity. waters.com |

Detailed Research Findings: While specific research detailing the SFC analysis of this compound is not prevalent, studies on similar amine compounds demonstrate the utility of SFC. For instance, the separation of chiral primary amines has been successfully achieved using cyclofructan-based chiral stationary phases in SFC, highlighting the technique's capability for resolving structurally similar amine isomers. The optimization of organic modifiers and additives was crucial in achieving the desired separation. In achiral separations, stationary phases containing nitrogen heterocycles have shown promise for the analysis of amine-containing compounds due to specific interactions that can enhance selectivity. americanpharmaceuticalreview.com

Surface Chemical Characterization Techniques (e.g., XPS, SIMS) Applied to Amine-Modified Materials

When this compound is used to modify the surface of a material, for applications such as promoting adhesion or altering surface energy, it is essential to characterize the chemical composition and molecular structure of the modified surface. X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS) are powerful surface-sensitive techniques for this purpose. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental and chemical state information from the top 1-10 nanometers of a surface. thermofisher.com For a surface modified with this compound, XPS would be instrumental in confirming the presence and chemical environment of the amine.

High-resolution scans of the C 1s, N 1s, and O 1s regions would provide detailed chemical state information. The N 1s spectrum is particularly important for confirming the presence of the amine. The binding energy of the N 1s peak for an amine is typically around 400 eV. nih.gov The C 1s spectrum would show components corresponding to C-C/C-H bonds in the cyclohexyl and tert-butyl groups, as well as a C-N component at a slightly higher binding energy.

The expected binding energies for the key elements in this compound on a model substrate are presented in the following interactive data table.

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

|---|---|---|---|

| Carbon | C 1s | ~285.0 | C-C and C-H bonds in the alkyl groups. |

| Carbon | C 1s | ~286.5 | C-N bond. |

| Nitrogen | N 1s | ~400.0 | Amine nitrogen. |

Secondary Ion Mass Spectrometry (SIMS): SIMS is a highly sensitive technique that provides elemental and molecular information from the outermost atomic layers of a surface. hidenanalytical.com In static SIMS mode, a low-dose primary ion beam is used to gently sputter molecular fragments from the surface, which are then analyzed by a mass spectrometer. ncl.ac.uk

For a surface functionalized with this compound, ToF-SIMS (Time-of-Flight SIMS) would be particularly useful for identifying characteristic molecular fragments of the amine, confirming its presence and providing information about its orientation and bonding to the surface. Characteristic positive secondary ions would include the protonated molecular ion [M+H]⁺ and fragments corresponding to the tert-butyl cation and the cyclohexyl ring. The combination of XPS and ToF-SIMS provides a comprehensive understanding of the surface chemistry of amine-modified materials. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems Utilizing N-tert-Butylcyclohexylamine

The exploration of this compound as a central component in novel catalytic systems presents a promising, yet underexplored, research avenue. The steric bulk of the tert-butyl and cyclohexyl groups could be strategically employed to influence the selectivity and activity of metal-based catalysts. Future research in this area could focus on:

Ligand Synthesis and Coordination Chemistry: The design and synthesis of chiral and achiral ligands derived from this compound for transition metal catalysis. Investigating the coordination chemistry of these ligands with various metals (e.g., palladium, rhodium, iridium, copper) would be a critical first step. The unique steric and electronic properties of the this compound moiety could lead to catalysts with novel reactivity.

Asymmetric Catalysis: Given the potential for creating chiral environments, this compound-based ligands could be instrumental in developing new asymmetric transformations. Research could target key reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions, where the bulky substituents might enforce high levels of stereocontrol.

Organocatalysis: Investigating the potential of this compound and its derivatives as organocatalysts is another fertile ground for research. Its basicity and steric hindrance could be harnessed in reactions such as Michael additions, aldol (B89426) reactions, and other base-catalyzed transformations.

Currently, there is a lack of specific data on catalytic systems that explicitly utilize this compound, highlighting a clear gap in the literature that future studies can address.

Exploration of this compound in Emerging Fields of Chemical Synthesis

The application of this compound as a building block or reagent in cutting-edge areas of chemical synthesis is another domain ripe for investigation. Its distinct structure could offer advantages in constructing complex molecular architectures.

Multicomponent Reactions (MCRs): The participation of this compound as a primary or secondary amine component in known and novel MCRs could lead to the synthesis of diverse and complex molecular scaffolds. The steric influence of the substituents might lead to unique product distributions and stereochemical outcomes not achievable with smaller amines.

Flow Chemistry and Automated Synthesis: The physical properties of this compound, such as its boiling point and solubility, could be evaluated for its suitability in continuous flow synthesis. Its use as a scavenger or a bulky base in automated synthesis platforms is another potential application that warrants exploration.

Late-Stage Functionalization: Research into the use of this compound to introduce bulky, lipophilic groups into complex molecules during the final stages of a synthesis could be valuable for modifying the properties of drug candidates or functional materials.

Detailed research findings on the specific use of this compound in these emerging fields are not yet prevalent, indicating a significant opportunity for original research contributions.

Advanced Computational Approaches for Comprehensive Property and Reactivity Prediction

Computational chemistry offers a powerful toolkit to predict and understand the behavior of molecules, and a thorough computational investigation of this compound is a logical and necessary step to guide future experimental work.

Conformational Analysis and Stereoelectronics: A detailed computational study of the conformational landscape of this compound would provide insights into its preferred geometries and the influence of its stereoelectronic properties on its reactivity. Techniques such as Density Functional Theory (DFT) would be well-suited for this purpose.

Prediction of Physicochemical Properties: Advanced computational models can be employed to accurately predict key physicochemical properties such as pKa, lipophilicity (logP), and solvation energies in various solvents. These predicted values, once validated experimentally, would be invaluable for designing reaction conditions and predicting the behavior of the molecule in different environments. The PubChem database provides some computed properties for this compound. nih.gov

Modeling Catalytic Intermediates and Transition States: For any novel catalytic systems developed (as proposed in section 8.1), computational modeling of reaction intermediates and transition states would be crucial for elucidating reaction mechanisms and understanding the origins of selectivity. This predictive capability can accelerate the optimization of new catalysts.

Currently, while general computed properties are available in databases, in-depth computational studies focusing on the reactivity and catalytic potential of this compound are not widely reported.

Interdisciplinary Applications in Chemical Biology and Material Science

The unique structural features of this compound suggest its potential for application in the interdisciplinary fields of chemical biology and material science, focusing on fundamental chemical principles.

Chemical Biology - Molecular Probes: Derivatives of this compound could be synthesized and evaluated as molecular probes. The bulky, hydrophobic nature of the molecule could be exploited for designing probes that interact with specific biological targets or lipid environments. The fundamental principles of molecular recognition and non-covalent interactions would be central to this research.

Material Science - Building Blocks for Functional Materials: The rigid cyclohexyl ring and the bulky tert-butyl group make this compound an interesting candidate as a building block for novel functional materials. Research could focus on incorporating this moiety into polymers, liquid crystals, or organic frameworks. The aim would be to study how its inclusion influences the material's bulk properties, such as thermal stability, morphology, and self-assembly characteristics.

As with the other areas, there is a notable absence of published research specifically detailing the use of this compound in these interdisciplinary contexts, representing a wide-open field for future scientific inquiry.

Q & A

Q. What experimental methodologies are recommended for synthesizing N-tert-Butylcyclohexylamine with high purity?

To synthesize This compound, employ reductive amination of cyclohexanone with tert-butylamine using sodium cyanoborohydride or catalytic hydrogenation under controlled pressure. Ensure thorough characterization via -NMR and -NMR to confirm structural integrity. Purity assessment should involve gas chromatography-mass spectrometry (GC/MS) or high-performance liquid chromatography (HPLC) with UV detection, referencing retention indices and spectral libraries for validation .

Q. How can researchers assess the purity and stability of this compound in solution?

Use accelerated stability testing under varying pH, temperature, and light conditions. Monitor degradation products via GC/MS or LC-UV-MS. For quantitative purity analysis, employ internal standardization with deuterated analogs or calibration curves validated against certified reference materials (CRMs). Report purity as ≥98% (by area normalization) and confirm homogeneity via melting point analysis and -NMR integration .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : -NMR (δ 1.0–1.4 ppm for tert-butyl protons; δ 2.5–3.0 ppm for cyclohexylamine protons) and -NMR (quaternary carbon at ~28 ppm).

- FT-IR : Confirm amine N-H stretches (3300–3500 cm) and C-N vibrations (1250–1350 cm).

- Mass spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]) identification and fragmentation pattern validation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?

Contradictions may arise from conformational dynamics or impurities. Use:

- Variable-temperature NMR to probe rotational barriers of the cyclohexyl ring.

- 2D NMR (COSY, HSQC) to resolve coupling interactions and assign ambiguous signals.

- Isotopic labeling (e.g., -labeling) to enhance sensitivity in heteronuclear experiments. Cross-validate with computational methods (DFT calculations) to predict chemical shifts and coupling constants .

Q. What strategies are effective for analyzing this compound in complex matrices (e.g., biological or environmental samples)?

Optimize solid-phase extraction (SPE) or supported liquid extraction (SLE) protocols using hydrophilic-lipophilic balance (HLB) cartridges. For trace-level detection, employ derivatization with dansyl chloride or pentafluorobenzoyl chloride to enhance GC/MS or LC-MS/MS sensitivity. Validate recovery rates (≥80%) and matrix effects using isotopically labeled internal standards (e.g., -N-tert-Butylcyclohexylamine) .

Q. How should researchers design experiments to investigate the compound’s reactivity under oxidative or acidic conditions?

Use a factorial design to test variables:

- Oxidative stability : Expose to HO, tert-butyl hydroperoxide (TBHP), or Fenton’s reagent. Monitor degradation via time-resolved UV-Vis spectroscopy or LC-MS.

- Acid-base behavior : Titrate with HCl/NaOH while tracking pH-dependent -NMR shifts (e.g., amine proton exchange).

Quantify reaction kinetics using Arrhenius plots and density functional theory (DFT) to model transition states .

Q. What statistical approaches are recommended for interpreting conflicting bioactivity data in pharmacological studies?

Apply multivariate analysis (e.g., principal component analysis (PCA) or partial least squares regression (PLSR)) to identify confounding variables (e.g., solvent polarity, assay interference). Use Bayesian hierarchical models to account for batch effects or inter-lab variability. Validate findings with orthogonal assays (e.g., SPR binding vs. cellular viability) and report effect sizes with 95% confidence intervals .

Methodological Guidelines

- Replication : Document experimental protocols in alignment with NIH preclinical guidelines, including reagent lot numbers, instrumentation parameters, and raw data archiving .

- Data Reporting : Use the Beilstein Journal of Organic Chemistry’s standards: Limit main text to critical data (≤5 compounds), with extended datasets in supplementary materials .